molecular formula C16H20N4O2 B14870921 2-((2-morpholinoethyl)amino)-6-phenylpyrimidin-4(3H)-one

2-((2-morpholinoethyl)amino)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B14870921
M. Wt: 300.36 g/mol
InChI Key: WYONVKPDRFQFFY-UHFFFAOYSA-N
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Description

2-((2-Morpholinoethyl)amino)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group and a morpholinoethylamino group

Preparation Methods

The synthesis of 2-((2-morpholinoethyl)amino)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines.

    Substitution Reactions: The phenyl group can be introduced via nucleophilic substitution reactions.

    Introduction of the Morpholinoethylamino Group: This step involves the reaction of the intermediate compound with morpholine and ethylamine under controlled conditions.

Industrial production methods often involve optimization of these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-((2-Morpholinoethyl)amino)-6-phenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinoethylamino group can be replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.

Mechanism of Action

The mechanism of action of 2-((2-morpholinoethyl)amino)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

2-((2-Morpholinoethyl)amino)-6-phenylpyrimidin-4(3H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with a wide range of biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

2-(2-morpholin-4-ylethylamino)-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H20N4O2/c21-15-12-14(13-4-2-1-3-5-13)18-16(19-15)17-6-7-20-8-10-22-11-9-20/h1-5,12H,6-11H2,(H2,17,18,19,21)

InChI Key

WYONVKPDRFQFFY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=NC(=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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